REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][C:14]2[N:17]=[C:18]([C:20]3[CH:25]=[CH:24][C:23]([O:26]C)=[CH:22][CH:21]=3)[S:19][C:13]=2[CH2:12]1)=O)C1C=CC=CC=1.B(Br)(Br)Br>C(O)C>[N:17]1[C:14]2[CH2:15][CH2:16][NH:11][CH2:12][C:13]=2[S:19][C:18]=1[C:20]1[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=1
|
Name
|
Compound 504
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC2=C(CC1)N=C(S2)C2=CC=C(C=C2)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
236 mmol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 16 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After one hour cooling
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |